4-Oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid

Physicochemical profiling Hydrogen bonding Medicinal chemistry building blocks

4-Oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid (CAS 1041429-47-3) is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyrrole ring system bearing a 4-oxo substituent and a carboxylic acid handle at the 2-position. With a molecular formula of C₈H₇NO₃ and a molecular weight of 165.15 g/mol, this scaffold belongs to the cyclopenta[b]pyrrole family, which serves as a privileged structure in medicinal chemistry—most notably as the core intermediate for the ACE inhibitor ramipril and as a template for selective COX-2 inhibitors.

Molecular Formula C8H7NO3
Molecular Weight 165.15 g/mol
CAS No. 1041429-47-3
Cat. No. B1498645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid
CAS1041429-47-3
Molecular FormulaC8H7NO3
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C1NC(=C2)C(=O)O
InChIInChI=1S/C8H7NO3/c10-7-2-1-5-4(7)3-6(9-5)8(11)12/h3,9H,1-2H2,(H,11,12)
InChIKeyDFPHXLOGIRIMHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid (CAS 1041429-47-3): A Bicyclic Pyrrole Building Block for Drug Discovery


4-Oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid (CAS 1041429-47-3) is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyrrole ring system bearing a 4-oxo substituent and a carboxylic acid handle at the 2-position [1]. With a molecular formula of C₈H₇NO₃ and a molecular weight of 165.15 g/mol, this scaffold belongs to the cyclopenta[b]pyrrole family, which serves as a privileged structure in medicinal chemistry—most notably as the core intermediate for the ACE inhibitor ramipril and as a template for selective COX-2 inhibitors [2][3]. The compound is commercially available at ≥95% purity from multiple vendors and is primarily utilized as a versatile synthetic building block for constructing more elaborate bioactive heterocyclic systems .

Why Generic Substitution Fails: Quantified Differentiation of 4-Oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid from In-Class Analogs


Within the cyclopenta[b]pyrrole-2-carboxylic acid family, the presence, position, and oxidation state of the ketone functionality critically modulate both physicochemical properties and downstream synthetic utility. The 4-oxo derivative (CAS 1041429-47-3; MW 165.15, XLogP3 0.3) differs fundamentally from its non-oxo congener 1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylic acid (CAS 1041429-45-1; MW 151.16, melting point 163–164 °C) [1][2]. The ketone introduces an additional hydrogen bond acceptor (HBA count = 3 vs. 2 for the non-oxo analog) and alters the electronic character of the pyrrole ring, directly affecting reactivity in condensation and cyclization chemistries [1]. Furthermore, the 4-oxo substitution pattern is a critical structural feature present in the 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole series that has demonstrated selective COX-2 inhibitory activity with in vivo anti-inflammatory efficacy 3.2-fold greater than celecoxib [3]. Generic substitution with the non-oxo, saturated octahydro, or alternative regioisomeric analogs would yield different physicochemical profiles and cannot recapitulate the same structure-activity relationships established for the 4-oxo scaffold.

Product-Specific Quantitative Evidence Guide: Differentiating 4-Oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid


Physicochemical Differentiation: Hydrogen Bond Acceptor Count vs. Non-Oxo Analog (CAS 1041429-45-1)

The 4-oxo substitution on the target compound introduces an additional hydrogen bond acceptor (HBA count = 3) compared to the non-oxo analog 1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylic acid (CAS 1041429-45-1; HBA count = 2) [1][2]. This difference arises from the ketone carbonyl oxygen at position 4. The target compound also has a higher molecular weight (165.15 vs. 151.16 g/mol) and contains one additional oxygen atom (C₈H₇NO₃ vs. C₈H₉NO₂). The XLogP3 of the target compound is 0.3, indicating moderate hydrophilicity; comparable data for the non-oxo analog were not located in publicly available databases [1].

Physicochemical profiling Hydrogen bonding Medicinal chemistry building blocks

Scaffold-Level Anti-Inflammatory Potency: 2-Substituted Derivatives Exhibit 3.2-Fold Superior Activity vs. Celecoxib

The 4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole scaffold serves as the core template for 2-substituted derivatives with demonstrated COX-2 inhibitory activity. In a TPA-induced skin inflammation mouse model, compound 4 (a 2-substituted derivative of this scaffold) exhibited 3.2-fold higher anti-inflammatory activity than the clinical COX-2 inhibitor celecoxib, as measured by suppression of ear edema [1]. Mechanistically, compound 4 suppressed TPA-induced IL-1β, IL-6, TNF-α, and COX-2 expression, and inhibited NF-κB activation by blocking IκB kinase (IKK) activity [1]. This scaffold-dependent activity profile establishes the 4-oxo-tetrahydrocyclopenta[b]pyrrole core as a pharmacologically validated starting point for anti-inflammatory drug discovery.

COX-2 inhibition Anti-inflammatory Skin inflammation NF-κB pathway

Synthetic Accessibility and Purity: Validated Hydrolysis Route from Methyl Ester with 67% Yield and ≥95% Purity Certification

The target compound can be reliably synthesized via LiOH-mediated hydrolysis of methyl 4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate (CAS 1041430-21-0; 11 mg, 0.06 mmol) in 67% yield (6.8 mg isolated) . The product is characterized by ¹H NMR (400 MHz, Methanol-d₄) δ 2.89–2.93 (m, 2H), 2.98–3.02 (m, 2H), 6.89 (s, 1H), with LCMS-MS confirming [M−H]⁻ at m/z 163.7 and HPLC purity of 100% (UV detection) . Commercially, the compound is available from AKSci at ≥95% purity (Cat. 2388DF) and from MolCore at NLT 98% purity . In contrast, the methyl ester precursor (CAS 1041430-21-0) requires an additional synthetic step to access the free carboxylic acid, limiting its direct utility in amide coupling or bioconjugation reactions without prior hydrolysis .

Synthetic methodology Building block quality Ester hydrolysis

Drug-Likeness and Fragment-Based Screening Suitability: Favorable Physicochemical Profile for Lead Discovery

With a molecular weight of 165.15 Da, XLogP3 of 0.3, 2 hydrogen bond donors, 3 hydrogen bond acceptors, and only 1 rotatable bond, the target compound falls within the Rule of Three (Ro3) criteria for fragment-based drug discovery (MW < 300, ClogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1]. By comparison, the saturated octahydrocyclopenta[b]pyrrole-2-carboxylic acid scaffold (as used in ramipril) has a molecular weight range of 169–390 Da depending on N-substitution and is typically employed in later-stage lead optimization rather than fragment screening [2]. The target compound's low rotatable bond count (1) confers higher ligand efficiency potential compared to more flexible pyrrole-2-carboxylic acid analogs [1]. No direct fragment screening data (e.g., SPR, TSA, or NMR hit rates) were identified in public databases for this specific compound; the evidence presented is based on computed physicochemical properties amenable to fragment library inclusion.

Fragment-based drug discovery Lead-likeness Rule of Three Physicochemical property space

Prostacyclin Analog Synthetic Precursor: Established Utility in Azaprostacyclin Chemistry

N-Unsubstituted 1,4,5,6-tetrahydrocyclopenta[b]pyrroles serve as direct precursors for azaprostacyclin analogs through cyanation at the 7-position of the pyrrole ring . In the published method, racemic 6a was converted into the stable nitrile derivatives rac-7a and rac-7b via treatment with chlorosulfonyl isocyanate in the presence of triethylamine . The 4-oxo substitution pattern on the target compound provides a synthetic handle for further functionalization that is absent in the fully saturated octahydrocyclopenta[b]pyrrole-2-carboxylic acid scaffold used in ramipril synthesis [1]. While no direct comparative yield data between the 4-oxo and non-oxo scaffolds were located for this specific transformation, the presence of the ketone enables chemoselective transformations (e.g., reduction, reductive amination, olefination) that are not accessible with the non-oxo analog .

Prostacyclin analogs Heterocyclic synthesis Cardiovascular drug discovery

Best Research and Industrial Application Scenarios for 4-Oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid


Fragment-Based Drug Discovery (FBDD) Library Design Targeting COX-2 or NF-κB Pathways

With a molecular weight of 165.15 Da, XLogP3 of 0.3, and only 1 rotatable bond, this compound is Ro3-compliant and well-suited for inclusion in fragment screening libraries [1]. The demonstrated COX-2 inhibitory and NF-κB pathway suppression activity of 2-substituted derivatives of this scaffold [2] provides a validated biological hypothesis for fragment hit expansion. Procurement of the free carboxylic acid form enables direct elaboration via amide coupling, esterification, or heterocycle formation at the 2-position without requiring a deprotection step.

Medicinal Chemistry Campaigns for Selective COX-2 Inhibitors with Improved Safety Margins

The 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole scaffold has demonstrated 3.2-fold superior in vivo anti-inflammatory activity compared to celecoxib in a TPA-induced skin inflammation model, with mechanistic evidence of NF-κB pathway inhibition via IKK blockade [2]. The target compound serves as the core carboxylic acid building block for synthesizing focused libraries of 2-substituted analogs. Its differentiated HBA count (3 vs. 2 for the non-oxo analog) [1] may confer distinct target engagement profiles compared to scaffolds lacking the 4-oxo substituent.

Synthesis of Azaprostacyclin Analogs and Prostacyclin Receptor Modulators

The 4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole scaffold is a direct precursor for azaprostacyclin analogs via 7-cyanation chemistry, as demonstrated by Spreitzer and Holzer (1996) . The 4-oxo group provides a synthetic handle for chemoselective transformations that are inaccessible with the saturated octahydro scaffold used in ramipril manufacturing [3]. Research groups developing prostacyclin (IP) receptor agonists for pulmonary arterial hypertension or related cardiovascular indications can leverage this building block for scaffold-hopping strategies.

Academic and Industrial Heterocyclic Chemistry Research Requiring Bifunctional Building Blocks

The combination of a pyrrole NH (HBD), a ketone carbonyl (HBA), and a carboxylic acid (dual HBD/HBA) in a single, low-molecular-weight scaffold makes this compound a versatile bifunctional building block for diversity-oriented synthesis [1]. Its HPLC-verified purity (100% by UV detection) and commercial availability at ≥95% purity ensure reproducibility in multi-step synthetic sequences. The validated hydrolysis route from the methyl ester (67% yield) provides a reliable sourcing strategy when the free acid is preferred over the ester for direct coupling reactions.

Quote Request

Request a Quote for 4-Oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.